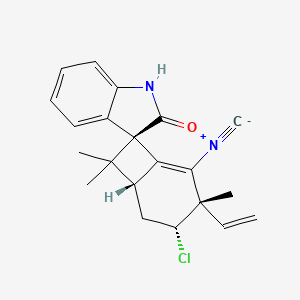

Welwitindolinone A isonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Welwitindolinone A isonitrile, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2O and its molecular weight is 352.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Welwitindolinone A Isonitrile

The total synthesis of this compound has been a focal point in organic chemistry research. Various synthetic routes have been developed, showcasing innovative methodologies:

- Stereoselective Synthesis : A highly stereoselective total synthesis was achieved using a chloronium ion-mediated semi-pinacol rearrangement, which allowed for the installation of a quaternary center and the construction of a spiro-oxindole structure with complete stereocontrol .

- Palladium-Mediated Reactions : Another approach involved intramolecular palladium-mediated α-arylation, leading to the formation of the spirocyclobutane oxindole core essential for the compound's structure .

- Biosynthetic Pathways : Research into the biosynthetic pathways of this compound indicates that it may serve as a biomimetic precursor to other biologically active compounds .

Biological Activities

This compound exhibits several promising biological activities:

- Antifungal Properties : It has been identified as a significant contributor to the antifungal activity observed in the cyanobacteria from which it is isolated. This activity makes it a candidate for further investigation as a natural antifungal agent .

- Inhibition of P-Glycoprotein : Studies have shown that this compound can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This inhibition could enhance the efficacy of chemotherapeutic agents against resistant tumors .

- Insecticidal Activity : The compound has demonstrated insecticidal properties, suggesting potential applications in agricultural pest management .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Cancer Treatment : Given its ability to inhibit P-glycoprotein, research is ongoing to evaluate its effectiveness in overcoming drug resistance in cancer therapies. The compound's structural features may allow it to be developed into a novel anticancer agent .

- Natural Product Chemistry : The unique structural characteristics of this compound make it an interesting subject for studies in natural product chemistry, potentially leading to the discovery of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have highlighted the synthesis and applications of this compound:

Analyse Des Réactions Chimiques

Core Skeleton Construction via [2+2] Ketene Cycloaddition

The bicyclo[4.2.0]octane framework is established through a regio- and diastereoselective [2+2] cycloaddition between a ketene and a diene. For example, Wood’s synthesis utilized cycloaddition of ketene 6 with diene 5 to yield 7 with 85% efficiency .

Reaction Conditions

-

Substrate : Diene acetonide 5

-

Reagents : Triethylamine (Et₃N), THF, room temperature

-

Outcome : Formation of bicyclo[4.2.0]octane 7 with axial chlorine and quaternary stereocenter .

| Parameter | Value |

|---|---|

| Yield | 85% |

| Diastereoselectivity | >20:1 |

| Regioselectivity | Exclusive |

Chloronium Ion-Mediated Semipinacol Rearrangement

A pivotal step in installing the C10 quaternary center and neopentyl chlorine is the semipinacol rearrangement. Chloronium ion (Cl⁺) generation from N-chlorosuccinimide (NCS) triggers a stereospecific 1,2-alkyl shift .

Reaction Mechanism

-

Chloronium Ion Formation : NCS reacts with tertiary alcohol 8 to generate a chloronium intermediate.

-

Rearrangement : 1,2-Alkyl shift forms the quaternary center and introduces axial chlorine .

| Parameter | Value |

|---|---|

| Yield | 78% |

| Stereoselectivity | >95% axial chlorine |

Anionic Cyclization for Spiro-Oxindole Formation

The spiro-oxindole motif is constructed via SmI₂-LiCl-mediated reductive cyclization or LHMDS-promoted anionic cyclization . The latter simultaneously forms the spirocyclic structure and vinyl isonitrile group .

Reaction Conditions

-

Substrate : Formamide 14

-

Reagents : LHMDS (lithium hexamethyldisilazide), THF, -78°C

| Parameter | Value |

|---|---|

| Yield | 47% |

| Stereoselectivity | 100% |

Oxidation and Functional Group Interconversion

Late-stage oxidation and functional group transformations are critical for introducing the isonitrile and hydroxyl groups:

-

Isonitrile Formation : Deprotection of formamide 14 with POCl₃ followed by treatment with NaCN yields the isonitrile .

-

Diastereoselective Oxidation : Davis’ oxaziridine (22 ) oxidizes sulfide 2a to 3-hydroxyoxindole 3a with 67% yield and single diastereomer formation .

| Reaction Step | Reagents | Yield |

|---|---|---|

| Isonitrile Synthesis | POCl₃, NaCN | 61% |

| Sulfide Oxidation | KHMDS, Davis’ oxaziridine | 67% |

Biogenetic Considerations

Enzymatic studies reveal that cyanobacteria employ WelI1 and WelI3 enzymes to catalyze cis- and trans-indole-isonitrile intermediates, which are conserved in welwitindolinone biosynthesis .

Key Enzymatic Steps

-

Isonitrile Biosynthesis : Decarboxylative condensation via α-ketoglutarate-dependent dioxygenases .

-

Cyclization : Stig cyclases (e.g., WepC1) mediate terpene cyclization, influenced by Ca²⁺ concentration .

Challenges and Innovations

Propriétés

Formule moléculaire |

C21H21ClN2O |

|---|---|

Poids moléculaire |

352.9 g/mol |

Nom IUPAC |

(3S,3'S,4'R,6'R)-4'-chloro-3'-ethenyl-2'-isocyano-3',7',7'-trimethylspiro[1H-indole-3,8'-bicyclo[4.2.0]oct-1-ene]-2-one |

InChI |

InChI=1S/C21H21ClN2O/c1-6-20(4)15(22)11-13-16(17(20)23-5)21(19(13,2)3)12-9-7-8-10-14(12)24-18(21)25/h6-10,13,15H,1,11H2,2-4H3,(H,24,25)/t13-,15+,20+,21+/m0/s1 |

Clé InChI |

XLRFBPJWPHKLJV-OKKVMHGVSA-N |

SMILES isomérique |

C[C@]1([C@@H](C[C@H]2C(=C1[N+]#[C-])[C@]3(C2(C)C)C4=CC=CC=C4NC3=O)Cl)C=C |

SMILES canonique |

CC1(C2CC(C(C(=C2C13C4=CC=CC=C4NC3=O)[N+]#[C-])(C)C=C)Cl)C |

Synonymes |

welwitindolinone A isonitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.